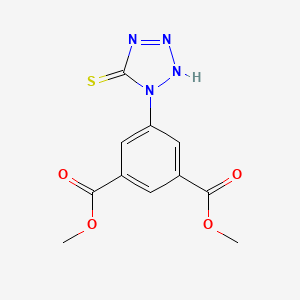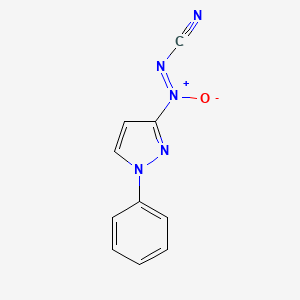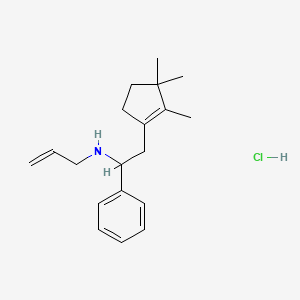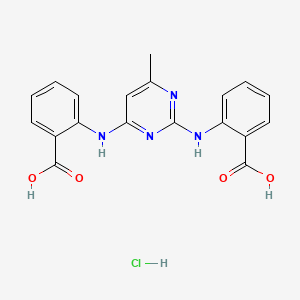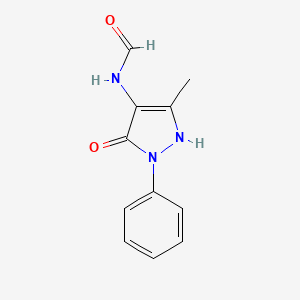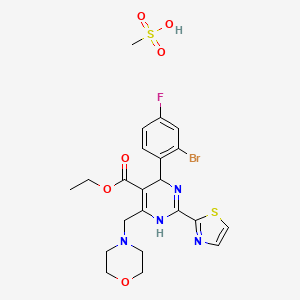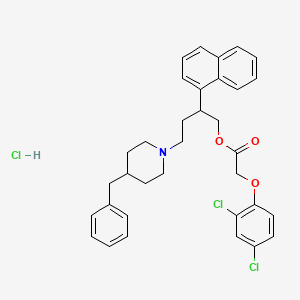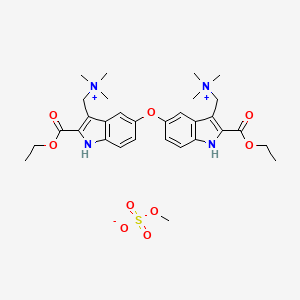
Ammonium, oxybis((2-carboxy-5,3-indolylene)methylene)bis(trimethyl-, bis(methyl sulfate), diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium, oxybis((2-carboxy-5,3-indolylene)methylene)bis(trimethyl-, bis(methyl sulfate), diethyl ester) is a complex organic compound that features an indole moiety. Indole derivatives are known for their significant biological activities and are widely used in various fields such as chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including ammonium, oxybis((2-carboxy-5,3-indolylene)methylene)bis(trimethyl-, bis(methyl sulfate), diethyl ester), typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with aldehydes or ketones under acidic conditions . Another method is the Bartoli indole synthesis, which uses nitroarenes and vinyl Grignard reagents .
Industrial Production Methods
Industrial production of such compounds often involves optimizing these synthetic routes for large-scale production. This includes using catalysts to increase reaction efficiency and yield, as well as employing continuous flow reactors to maintain consistent reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium, oxybis((2-carboxy-5,3-indolylene)methylene)bis(trimethyl-, bis(methyl sulfate), diethyl ester) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Ammonium, oxybis((2-carboxy-5,3-indolylene)methylene)bis(trimethyl-, bis(methyl sulfate), diethyl ester) has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of ammonium, oxybis((2-carboxy-5,3-indolylene)methylene)bis(trimethyl-, bis(methyl sulfate), diethyl ester) involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid with an indole moiety.
Lysergic acid diethylamide (LSD): A psychoactive compound with an indole structure.
Uniqueness
Ammonium, oxybis((2-carboxy-5,3-indolylene)methylene)bis(trimethyl-, bis(methyl sulfate), diethyl ester) is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Eigenschaften
CAS-Nummer |
84905-59-9 |
|---|---|
Molekularformel |
C31H43N4O9S+ |
Molekulargewicht |
647.8 g/mol |
IUPAC-Name |
[2-ethoxycarbonyl-5-[[2-ethoxycarbonyl-3-[(trimethylazaniumyl)methyl]-1H-indol-5-yl]oxy]-1H-indol-3-yl]methyl-trimethylazanium;methyl sulfate |
InChI |
InChI=1S/C30H38N4O5.CH4O4S/c1-9-37-29(35)27-23(17-33(3,4)5)21-15-19(11-13-25(21)31-27)39-20-12-14-26-22(16-20)24(18-34(6,7)8)28(32-26)30(36)38-10-2;1-5-6(2,3)4/h11-16H,9-10,17-18H2,1-8H3;1H3,(H,2,3,4)/p+1 |
InChI-Schlüssel |
GMONTUCXKCLNKB-UHFFFAOYSA-O |
Kanonische SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC3=CC4=C(C=C3)NC(=C4C[N+](C)(C)C)C(=O)OCC)C[N+](C)(C)C.COS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



